![molecular formula C17H19ClN2O B4257461 N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide](/img/structure/B4257461.png)
N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide
Overview
Description
N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide, also known as CL-218,872, is a chemical compound that belongs to the class of pyridinecarboxamides. It was first synthesized in the early 1990s as a selective antagonist of the neuropeptide Y receptor subtype Y1. Since then, CL-218,872 has been extensively studied for its potential use in scientific research.
Mechanism of Action
N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide selectively binds to and blocks the neuropeptide Y receptor subtype Y1. This prevents the binding of neuropeptide Y to the receptor, thereby blocking its downstream signaling pathways. The specific mechanism of action of N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide has been extensively studied, and it is known to be a competitive antagonist of the Y1 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide have been studied in a variety of systems. In vitro studies have shown that N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide can block the effects of neuropeptide Y on a variety of cellular processes, including intracellular calcium signaling and cAMP production. In vivo studies have shown that N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide can block the effects of neuropeptide Y on appetite regulation, stress response, and cardiovascular function.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide in lab experiments is its selectivity for the neuropeptide Y receptor subtype Y1. This allows researchers to specifically study the role of neuropeptide Y in physiological processes without affecting other signaling pathways. However, the use of N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide is limited by its relatively short half-life and its poor solubility in aqueous solutions. These limitations can be overcome by using appropriate dosing and formulation strategies.
Future Directions
There are several future directions for the use of N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide in scientific research. One area of interest is the role of neuropeptide Y in the regulation of energy metabolism and obesity. N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide has been shown to block the effects of neuropeptide Y on appetite regulation, and further studies are needed to determine its potential as a therapeutic agent for obesity. Another area of interest is the role of neuropeptide Y in the regulation of stress response and anxiety. N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide has been shown to block the effects of neuropeptide Y on stress response, and further studies are needed to determine its potential as a therapeutic agent for anxiety disorders.
Scientific Research Applications
N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide has been used extensively in scientific research as a selective antagonist of the neuropeptide Y receptor subtype Y1. Neuropeptide Y is a neurotransmitter that plays a role in a variety of physiological processes, including appetite regulation, stress response, and cardiovascular function. By selectively blocking the Y1 receptor, N-(2-chlorobenzyl)-N-isopropyl-3-methylpyridine-2-carboxamide has been used to study the specific role of neuropeptide Y in these processes.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methyl-N-propan-2-ylpyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-12(2)20(11-14-8-4-5-9-15(14)18)17(21)16-13(3)7-6-10-19-16/h4-10,12H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRDTAHONYKEOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)N(CC2=CC=CC=C2Cl)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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